

An In-depth Technical Guide to the CAMA-1 Cell Line

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Introduction

The CAMA-1 cell line is a widely utilized in vitro model in breast cancer research, particularly for studies focusing on luminal A subtype malignancies. Its well-defined molecular characteristics, including its hormone receptor status and specific genetic mutations, make it an invaluable tool for investigating tumorigenesis, hormone signaling, and the efficacy of novel therapeutic agents. This guide provides a comprehensive overview of the origin, history, and molecular profile of the CAMA-1 cell line, along with detailed experimental protocols and data presented in a structured format for researchers, scientists, and drug development professionals.

Origin and History

The CAMA-1 cell line was established in 1975 by J. Fogh at the Sloan-Kettering Institute for Cancer Research.[1][2] It was derived from a pleural effusion of a 51-year-old Caucasian female with adenocarcinoma of the breast.[1][2][3] An ampule of these cells, frozen in May 1978 at passage 21, was subsequently provided to the American Type Culture Collection (ATCC) in June 1991.

Molecular and Cellular Characteristics

CAMA-1 is an epithelial-like cell line that grows adherently in patchy monolayers. It is classified as a luminal A breast cancer cell line, characterized by the expression of estrogen receptor (ER) and progesterone receptor (PR), and is negative for human epidermal growth factor



receptor 2 (HER2).[2] The cells are responsive to estrogen for growth and are sensitive to the growth-inhibitory effects of tamoxifen.[2]

A key feature of the CAMA-1 cell line is the presence of several well-documented genetic mutations. It harbors an in-frame mutation in the E-cadherin (CDH1) gene, resulting in a truncated and non-functional protein, which contributes to its rounded morphology in culture.[2] [4] Additionally, CAMA-1 cells have oncogenic mutations in the tumor suppressor genes PTEN and p53.[2] An amplification of the cyclin D1 gene has also been reported.[2]

Table 1: Patient and Cell Line Demographics

Characteristic	Description
Patient Age	51 years
Patient Gender	Female
Patient Ethnicity	Caucasian
Tissue of Origin	Pleural effusion from breast adenocarcinoma
Cell Type	Epithelial-like
Growth Properties	Adherent, patchy
Disease	Adenocarcinoma

Table 2: Molecular Profile of CAMA-1 Cells



Marker	Status/Mutation
Estrogen Receptor (ER)	Positive
Progesterone Receptor (PR)	Positive
HER2	Negative
PTEN Gene	Oncogenic mutation
p53 Gene	Oncogenic mutation
CDH1 (E-cadherin) Gene	In-frame mutation leading to a truncated protein
Cyclin D1	Gene amplification

Table 3: Quantitative Cellular Characteristics

Parameter	Value	Reference
Doubling Time	Approximately 72.94 hours	[5]
Modal Chromosome Number	80	

Table 4: Short Tandem Repeat (STR) Profile



Locus	Alleles
Amelogenin	X
CSF1PO	10, 12
D13S317	12
D16S539	11
D5S818	12, 13
D7S820	8, 11
TH01	8, 9.3
TPOX	8
vWA	15
D3S1358	18
D21S11	32.2
D18S51	14, 15
Penta E	12, 14
Penta D	10, 11
D8S1179	12, 13
FGA	19, 25
D19S433	13
D2S1338	17, 21

Experimental ProtocolsCell Culture and Subculture

This protocol outlines the standard procedure for maintaining and passaging the CAMA-1 cell line.

Materials:



- CAMA-1 cells (e.g., ATCC HTB-21)
- Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
- 75 cm² cell culture flasks
- · Sterile serological pipettes and pipette tips
- Humidified incubator at 37°C with 5% CO₂

Procedure:

- Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
- · Thawing Frozen Cells:
 - Quickly thaw the vial of frozen cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 125 x g for 5-7 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
 - Transfer the cell suspension to a 75 cm² culture flask.
- Cell Maintenance:



- Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
- Monitor cell growth daily. The medium should be changed every 2-3 days.
- Subculturing:
 - When cells reach 80-90% confluency, aspirate the culture medium.
 - Wash the cell monolayer once with 5-10 mL of sterile PBS.
 - Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
 - Incubate at 37°C for 5-15 minutes, or until cells detach.
 - Add 6-8 mL of complete growth medium to inactivate the trypsin.
 - Gently pipette the cell suspension up and down to create a single-cell suspension.
 - Transfer a portion of the cell suspension to a new flask containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:4 is recommended.

Tumorigenicity Assay in Nude Mice

This protocol describes a general procedure for assessing the tumorigenicity of CAMA-1 cells in an animal model.

Materials:

- CAMA-1 cells in exponential growth phase
- Athymic nude mice (e.g., BALB/c nude)
- Sterile PBS or serum-free medium
- Matrigel (optional)
- Syringes and needles (25-27 gauge)



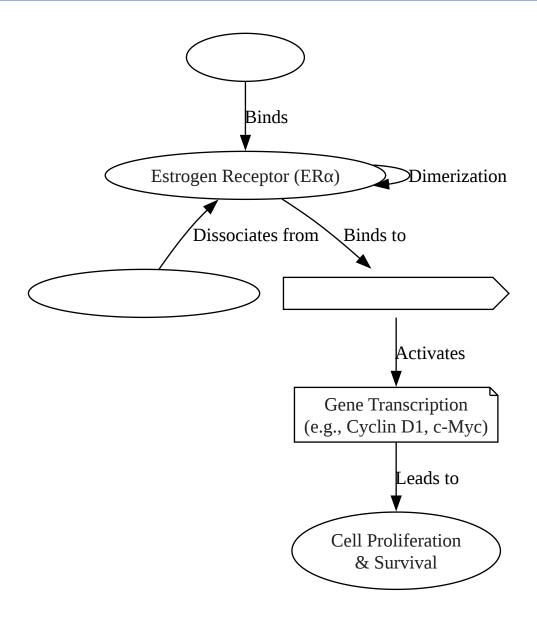
Calipers

Procedure:

- Cell Preparation:
 - Harvest CAMA-1 cells using the subculturing protocol.
 - Wash the cells with sterile PBS or serum-free medium.
 - Resuspend the cells in PBS or serum-free medium at a concentration of 5 x 10⁶ to 10 x 10⁷ cells/mL. For enhanced tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
- Injection:
 - Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
- Tumor Monitoring:
 - Monitor the mice 2-3 times per week for tumor formation.
 - o Once tumors are palpable, measure their dimensions (length and width) using calipers.
 - Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
- Endpoint:
 - Continue monitoring until tumors reach the predetermined maximum size as per institutional guidelines, or for a set experimental duration.
 - At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

Signaling Pathways Estrogen Receptor (ER) Signaling



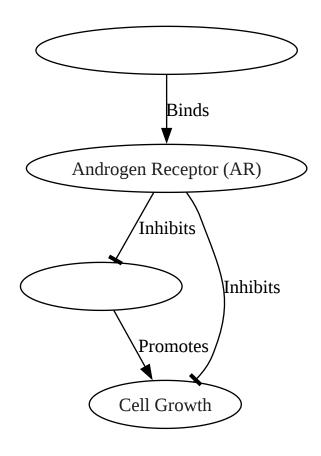


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Estrogen Receptor Signaling Pathway in CAMA-1 Cells.

Androgen Receptor (AR) Signaling



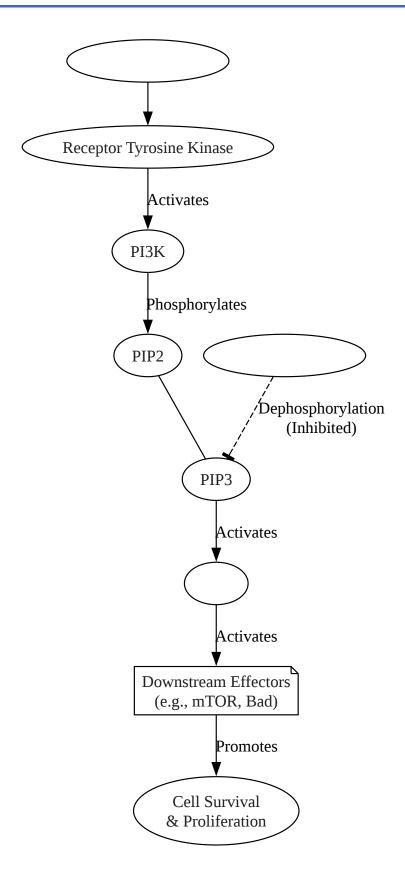


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Androgen Receptor Signaling Pathway in CAMA-1 Cells.

PTEN/PI3K/Akt Signaling



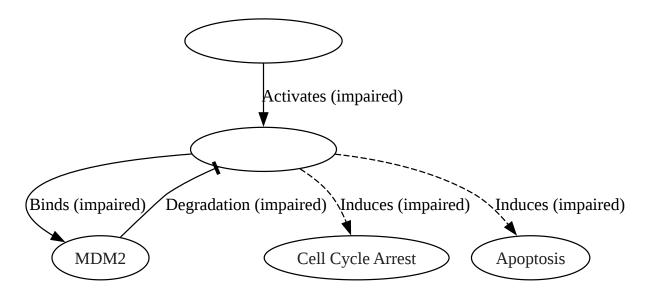


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PTEN/PI3K/Akt Signaling Pathway in CAMA-1 Cells.



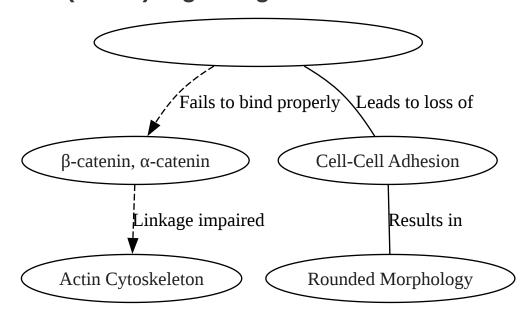
p53 Signaling Pathway



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p53 Signaling Pathway in CAMA-1 Cells.

E-cadherin (CDH1) Signaling



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E-cadherin Signaling in CAMA-1 Cells.



Conclusion

The CAMA-1 cell line remains a cornerstone for in vitro research of luminal A breast cancer. Its well-documented history, stable molecular characteristics, and responsiveness to hormonal stimuli provide a robust and reliable model for a wide array of studies. This guide has synthesized key information and protocols to facilitate its effective use in the laboratory, empowering researchers to further unravel the complexities of breast cancer biology and develop novel therapeutic strategies.

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